3-Bromo-2-(diethoxymethyl)pyridine

Description

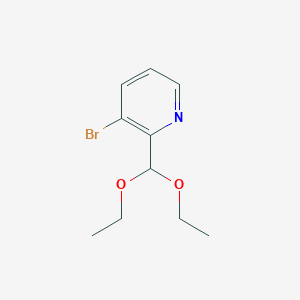

3-Bromo-2-(diethoxymethyl)pyridine is a brominated pyridine derivative featuring a diethoxymethyl group (–CH(OEt)₂) at the 2-position and a bromine atom at the 3-position. The diethoxymethyl group is a sterically bulky, electron-donating substituent that enhances stability and modulates reactivity. This compound is primarily utilized in organic synthesis as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceutical and agrochemical research. Its structural uniqueness lies in the synergistic effects of the bromine atom (enabling electrophilic substitutions) and the diethoxymethyl group (offering protective and solubilizing properties).

Properties

Molecular Formula |

C10H14BrNO2 |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

3-bromo-2-(diethoxymethyl)pyridine |

InChI |

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)9-8(11)6-5-7-12-9/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

KVOZECKNJDOELR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=C(C=CC=N1)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(diethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(diethoxymethyl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(diethoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The diethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Potassium carbonate, sodium hydride, acetonitrile, dichloromethane.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Scientific Research Applications

3-Bromo-2-(diethoxymethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(diethoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the diethoxymethyl group is oxidized to form aldehydes or carboxylic acids through an electron transfer process .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of brominated pyridines are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:

| Compound | Substituents | Key Structural Differences | Reference |

|---|---|---|---|

| 3-Bromo-2-(diethoxymethyl)pyridine | –Br (3), –CH(OEt)₂ (2) | Diethoxymethyl group provides steric bulk and electron donation, enhancing stability. | N/A* |

| 3-Bromo-2-ethoxypyridine | –Br (3), –OEt (2) | Smaller ethoxy group reduces steric hindrance but lacks protective aldehyde functionality. | |

| 3-Bromo-2-(trifluoroethoxy)pyridine | –Br (3), –OCH₂CF₃ (2) | Trifluoroethoxy group is electron-withdrawing, increasing lipophilicity and metabolic stability. | |

| 3-Bromo-5-methylpyridine | –Br (3), –CH₃ (5) | Methyl group at 5-position alters electronic effects and biological activity profiles. | |

| 3-Bromo-2-(methylsulfonyl)pyridine | –Br (3), –SO₂CH₃ (2) | Sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity at the pyridine ring. |

Note: Direct references to this compound are absent in the provided evidence; comparisons are inferred from analogs.

Biological Activity

3-Bromo-2-(diethoxymethyl)pyridine is a pyridine derivative notable for its unique structure, which includes a bromine atom at the 3-position and a diethoxymethyl group at the 2-position. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H16BrN. The presence of both bromine and diethoxymethyl groups contributes to its reactivity and versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of halogenated compounds, including those similar to this compound. Research indicates that halogenated derivatives can exhibit significant antimicrobial activity against various pathogenic bacteria while maintaining the growth of beneficial probiotic strains. For instance, compounds with bromine substitutions have shown promising results in enhancing gut health by modulating microbiome composition .

Study on Antimicrobial Effects

A study focused on halogenated flavonoids indicated that compounds with bromine substitutions effectively inhibited pathogenic bacteria without adversely affecting probiotics. This suggests that this compound could possess similar properties, warranting further investigation into its antimicrobial mechanisms and effectiveness against specific bacterial strains .

Investigation into Anticancer Mechanisms

Research on pyrrolopyridine derivatives has highlighted their potential as selective inhibitors of cancer cell proliferation. These studies utilized various assays to determine the compounds' IC50 values against human cancer cell lines. While specific data on this compound is not available, the promising results from related compounds suggest that it may also exhibit anticancer activity through similar pathways .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-2-methylpyridine | Halogenated Pyridine | Simpler structure; potential for similar reactivity | Moderate antimicrobial |

| 4-Bromo-2-(diethoxymethyl)pyridine | Halogenated Pyridine | Bromine at a different position; varied biological effects | Anticancer potential |

| 2-Bromo-3-(diethoxymethyl)pyridine | Halogenated Pyridine | Variation in substitution pattern; different pathways | Limited data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.